molecular formula C10H26O4Si2 B101012 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane CAS No. 18001-76-8

1,1,2,2-Tetraethoxy-1,2-dimethyldisilane

Cat. No.: B101012
CAS No.: 18001-76-8
M. Wt: 266.48 g/mol
InChI Key: VPLIEAVLKBXZCM-UHFFFAOYSA-N
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Description

1,1,2,2-Tetraethoxy-1,2-dimethyldisilane is an organosilicon compound with the molecular formula C10H26O4Si2. It is characterized by the presence of two silicon atoms bonded to ethoxy and methyl groups.

Preparation Methods

The synthesis of 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane typically involves the reaction of silicon-based precursors with ethoxy and methyl groups under controlled conditions. One common method involves the reaction of dimethyldichlorosilane with ethanol in the presence of a catalyst to produce the desired compound . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

1,1,2,2-Tetraethoxy-1,2-dimethyldisilane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides and amines. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism by which 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The ethoxy and methyl groups can participate in chemical reactions that modify the surface properties of materials or facilitate the formation of new chemical bonds. The pathways involved in these interactions are complex and depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1,1,2,2-Tetraethoxy-1,2-dimethyldisilane can be compared with other similar organosilicon compounds, such as:

Properties

IUPAC Name

[diethoxy(methyl)silyl]-diethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26O4Si2/c1-7-11-15(5,12-8-2)16(6,13-9-3)14-10-4/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLIEAVLKBXZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(OCC)[Si](C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447365
Record name 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18001-76-8
Record name 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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